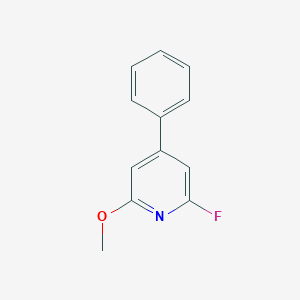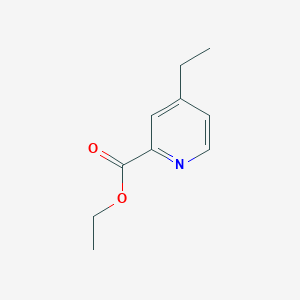
Ethyl 4-ethylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethylpicolinate is an organic compound belonging to the class of esters It is derived from picolinic acid, a pyridine carboxylic acid, and is characterized by the presence of an ethyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-ethylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-ethylpicolinic acid chloride with ethanol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylpicolinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-ethylpicolinic acid and ethanol. This reaction can be catalyzed by either acids or bases.
Reduction: Reduction of the ester group can lead to the formation of 4-ethylpicolinyl alcohol.
Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: 4-ethylpicolinic acid and ethanol.
Reduction: 4-ethylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the reagents used.
Scientific Research Applications
Ethyl 4-ethylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4-ethylpicolinate can be compared with other picolinate esters such as:
Ethyl picolinate: Lacks the ethyl group on the pyridine ring, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
4-ethylpicolinic acid: The free acid form, which is more acidic and less lipophilic compared to the ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 4-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-9(7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
WZFHBYCACNHHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


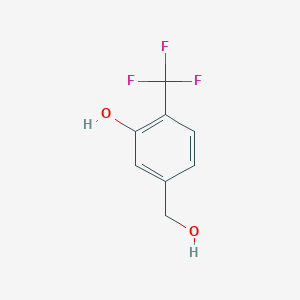
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)

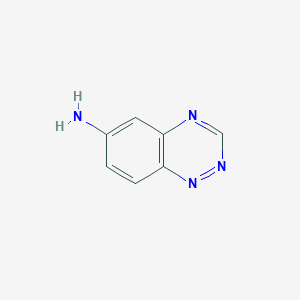
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
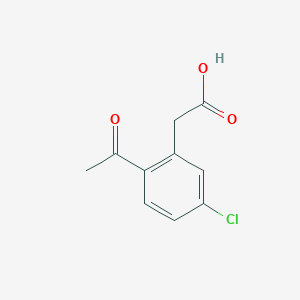
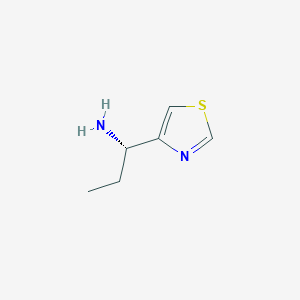
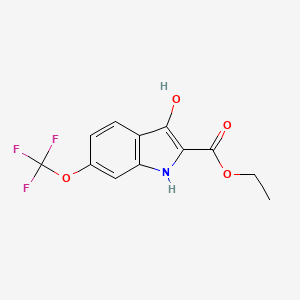

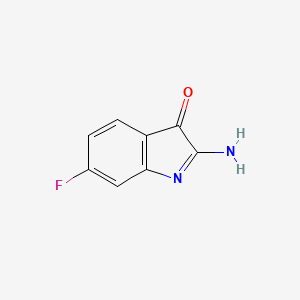
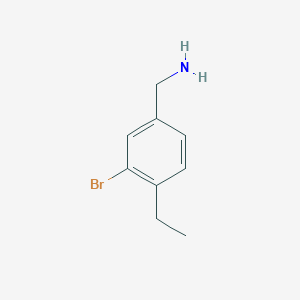
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
